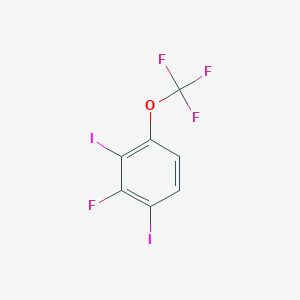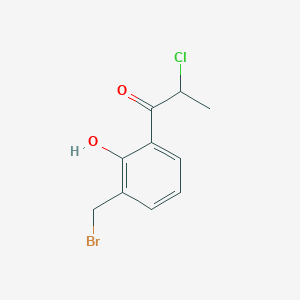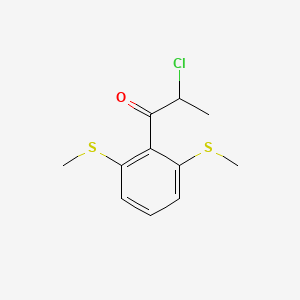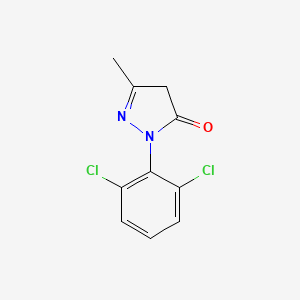
1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazolone ring, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with various functional groups.
科学的研究の応用
1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(2,4-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one
- 1-(2,6-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one
- 1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-4(5h)-one
Uniqueness: 1-(2,6-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern on the phenyl ring and the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H8Cl2N2O |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-5-9(15)14(13-6)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |
InChIキー |
AIJYJGUZVLQRQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



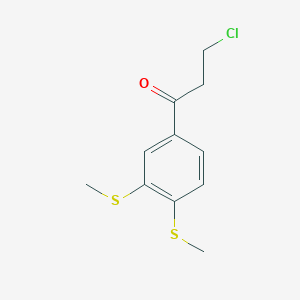
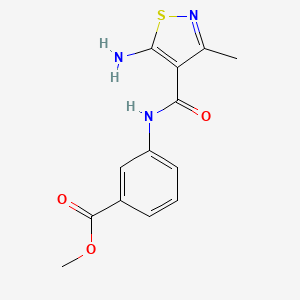
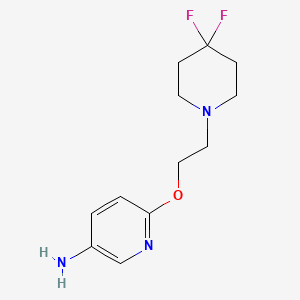

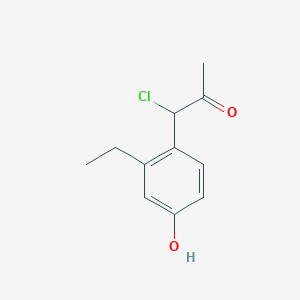
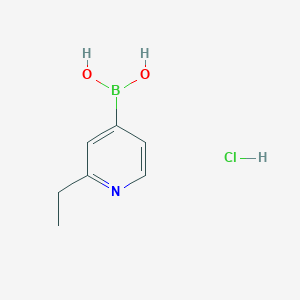

![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)

